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Compound of Interest

Compound Name: (+)-SHIN1

Cat. No.: B2487172

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-SHIN1 is a potent, cell-permeable small molecule inhibitor of both cytosolic (SHMT1) and
mitochondrial (SHMT?2) serine hydroxymethyltransferase.[1][2] By targeting these key enzymes
in one-carbon metabolism, (+)-SHIN1 disrupts the synthesis of essential biomolecules,
including purines and thymidylate, leading to the inhibition of cancer cell proliferation and the
induction of apoptosis.[1][3] This technical guide provides a comprehensive overview of the
structure, function, and key experimental methodologies associated with (+)-SHIN1, intended
to serve as a valuable resource for researchers in oncology and drug development.

Structure and Chemical Properties

(+)-SHIN1, also known as RZ-2994, is a pyrazolopyran derivative.[1] Its chemical structure is
depicted below:

Chemical Name: 6-Amino-1,4-dihydro-4-[5-(hydroxymethyl)[1,1'-biphenyl]-3-yl]-3-methyl-4-(1-
methylethyl)pyrano[2,3-c]pyrazole-5-carbonitrile

Molecular Formula: C24H24N4O2
Molecular Weight: 400.47 g/mol

CAS Number: 2443966-90-1
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Mechanism of Action and Function

(+)-SHIN1 functions as a dual inhibitor of serine hydroxymethyltransferase 1 (SHMT1) and
SHMTZ2.[1][2] These enzymes are critical for cellular one-carbon metabolism, catalyzing the
reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-
methylenetetrahydrofolate (5,10-CH2-THF).[4] The one-carbon units supplied by this reaction
are essential for the de novo synthesis of purines and thymidylate, which are fundamental
building blocks for DNA and RNA.

By inhibiting SHMT1 and SHMT?2, (+)-SHIN1 effectively depletes the intracellular pool of one-
carbon units. This leads to a reduction in purine and nucleotide triphosphate levels, ultimately
causing cell cycle arrest and apoptosis in cancer cells.[1][3] The anti-proliferative effects of (+)-
SHIN1 can be rescued by the addition of formate, a downstream source of one-carbon units,
provided that glycine is also available in the media.[1] This demonstrates the on-target activity
of the compound.

Quantitative Data

The inhibitory activity of (+)-SHIN1 has been quantified in various assays. The following tables
summarize the key in vitro and cellular inhibition data.

Table 1: In Vitro Enzymatic Inhibition of SHMT1 and SHMT2 by (+)-SHIN1

Target Enzyme ICs0 (NM)
Human SHMT1 5[2]
Human SHMT2 13[2]

Table 2: Cellular Growth Inhibition by (+)-SHIN1

Cell Line Genetic Background ICs0 (NM)
HCT-116 Wild-type 870[1]
HCT-116 ASHMT2 < 50[1]
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Signaling Pathways and Experimental Workflows
Signaling Pathways

(+)-SHIN1-mediated inhibition of SHMT1/2 initiates a cascade of events that disrupt cellular
homeostasis. The primary affected pathway is one-carbon metabolism, which has downstream
consequences on purine synthesis and ultimately triggers apoptosis.

One-Carbon Metabolism Pathway Disruption by (+)-SHIN1

Serine Tetrahydrofolate
(THF)

SHMT1/2
reversible

revefsible

G,lO-Methylene-THF)
;
One-Carbon Units
‘o
(Purine Synthesis) Cl'hymidylate Synthesis)
'
(DNA/RNA Synthesis)

Cell Proliferation

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b2487172?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2487172?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Disruption of one-carbon metabolism by (+)-SHIN1.

The depletion of purines and subsequent cellular stress can lead to apoptosis through the
intrinsic pathway, involving the release of cytochrome c from the mitochondria and the
activation of caspases.[3]
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Induction of Apoptosis by (+)-SHIN1
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Caption: Apoptosis induction pathway following (+)-SHIN1 treatment.
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Experimental Workflows

The following diagrams illustrate the general workflows for key experiments used to
characterize the activity of (+)-SHIN1.

Cell Proliferation Assay Workflow
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Caption: Workflow for a cell proliferation assay with (+)-SHIN1.

Metabolomics Analysis Workflow

Culture and Treat Cells
with (+)-SHIN1

Quench Metabolism
(e.g., cold methanol)

:

Extract Metabolites

LC-MS Analysis

Data Processing
(Peak Picking, Alignment)

;

Statistical Analysis
(e.g., PCA, OPLS-DA)

Metabolic Pathway
Analysis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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